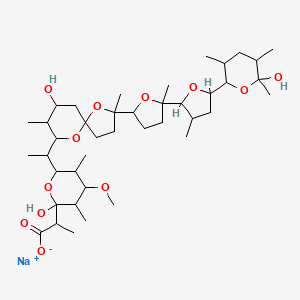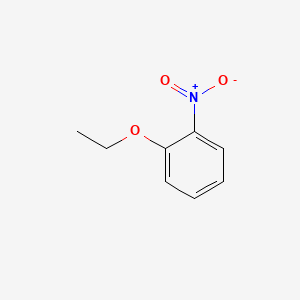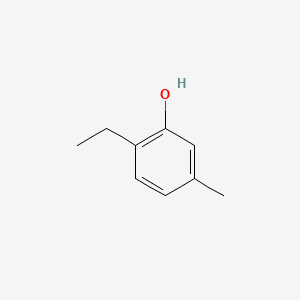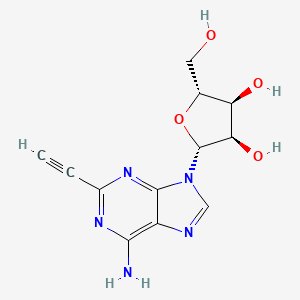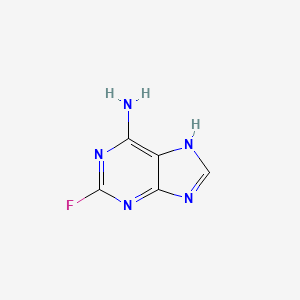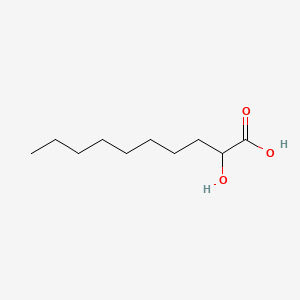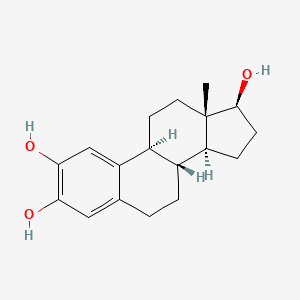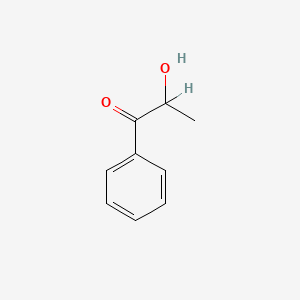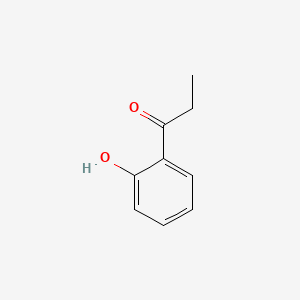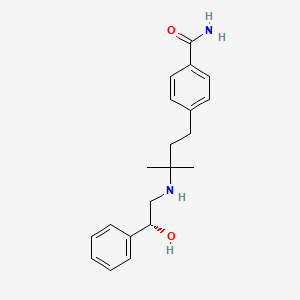
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide is a bioactive chemical.
Applications De Recherche Scientifique
Metabolism and Disposition
A study on the metabolism and disposition of a compound structurally related to 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, LY 195448, showed its distribution and metabolism in rodents. The compound was found in various tissues, and its metabolites, including para-hydroxy-LY and meta-OH-LY, were observed to conjugate with glucuronide or sulfate moieties (Ho et al., 1989).
Physico-Chemical Properties
Research focusing on the physico-chemical properties of similar compounds highlighted the importance of these characteristics in understanding the relationship between structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability were crucial for quantitative structure-activity studies (Stankovicová et al., 2014).
Coordination Chemistry
2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, a related compound, was used to coordinate copper ions to form anionic metalloligands. These metalloligands, in the presence of lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).
Synthetic Chemistry
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a group closely related to the compound , was studied for the synthesis of various organic compounds. This reaction led to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).
Antioxidant Activity
In a study of benzamide derivatives, some compounds were found to inhibit nitric oxide (NO) production in microglia cells, suggesting potential antioxidant activity (Kim et al., 2009).
Microbiological Transformation
Derivatives of 4-phenyl-2-pyrrolidone, a structural analogue, underwent transformation by fungi, leading to the formation of various hydroxylated compounds. This study highlights the potential for microbiological transformation of related compounds (Parshikov et al., 1997).
Catalysis
A novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles was reported. The synthesized compounds were evaluated for various applications, including antioxidant activity and corrosion inhibition (Kumar et al., 2022).
Propriétés
Numéro CAS |
111974-80-2 |
|---|---|
Nom du produit |
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
Clé InChI |
SYZWOOODCAMXPL-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Apparence |
Solid powder |
Autres numéros CAS |
111974-80-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



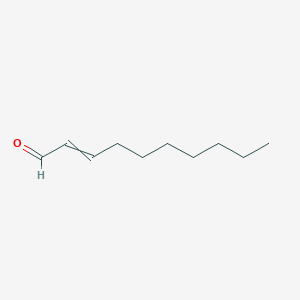
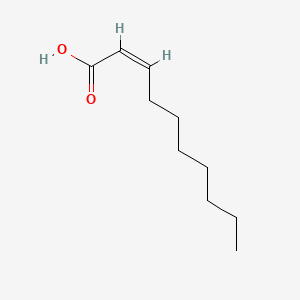
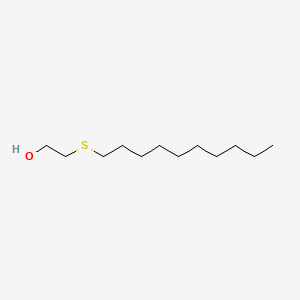
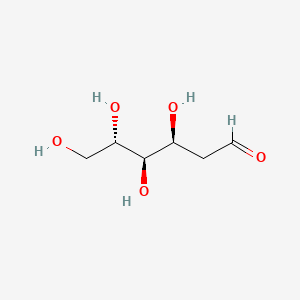
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
